2-(5-Chloro-2,4-dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Description
This compound is a polycyclic heterocyclic molecule featuring a fused isoindole core with a 3a,6-epoxy bridge and a 7-carboxylic acid substituent. The 5-chloro-2,4-dimethoxyphenyl group at position 2 introduces steric bulk and electronic effects due to the chlorine and methoxy substituents.
Properties
IUPAC Name |
3-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6/c1-23-11-6-12(24-2)9(5-8(11)18)19-7-17-4-3-10(25-17)13(16(21)22)14(17)15(19)20/h3-6,10,13-14H,7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQKCAKHRSIRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Chloro-2,4-dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.77 g/mol. The compound features a chloro-substituted phenyl group and an isoindole structure that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClNO6 |
| Molecular Weight | 365.77 g/mol |
| InChI Key | AFQKCAKHRSIRMH-JAMKOXHTSA-N |
Synthesis
The synthesis of this compound has been explored in various studies. For instance, a method involving the reaction of N-aryl-2-oxopyrrolidine-3-carboxylic acids with isatinimines in the presence of tosyl chloride has shown promising results in generating derivatives with enhanced biological activity .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF7 (breast adenocarcinoma), A549 (lung cancer), HEK293T (human embryonic kidney), and VA13 (non-cancerous epithelial lung fibroblasts).
In vitro assays using the MTT method revealed that certain derivatives demonstrated higher antiproliferative activity compared to traditional oxindole derivatives. This suggests that modifications to the isoindole structure can enhance cytotoxic effects against cancer cells .
Antibacterial Activity
The compound has also been tested for antibacterial properties against strains of Escherichia coli. The results indicated that specific structural modifications could lead to increased efficacy against antibiotic-resistant strains. The testing involved evaluating the minimal inhibitory concentrations (MICs) against hypersensitive strains .
Case Studies
-
Cytotoxicity Evaluation : A study evaluated a series of synthesized dispiroindolin-2-ones derived from the compound. It was found that introducing smaller lipophilic substituents significantly increased cytotoxicity compared to larger substituents .
Compound IC50 (µM) Cell Line Tested Dispirooxindole 5a 25 MCF7 Dispirooxindole 5b 30 A549 - Antioxidant Activity : Another investigation assessed the antioxidant potential using DPPH radical scavenging assays. Compounds derived from similar scaffolds exhibited high radical scavenging ability, indicating potential therapeutic applications in oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Comparative Analysis of Structural Analogs
¹Estimated based on analogous structures in .
Key Findings from Structural Comparisons
Electronic and Steric Effects :
- The target compound’s 5-chloro-2,4-dimethoxyphenyl group introduces significant steric bulk and electron-withdrawing effects compared to smaller substituents like fluorine (in ) or aliphatic groups (in ). This may influence reactivity in synthesis or binding affinity in biological systems.
- The pyridinylmethyl analog offers a basic nitrogen, enabling protonation at physiological pH, which is absent in the target compound.
Hydrogen Bonding and Crystal Packing :
- Carboxylic acid groups in all analogs facilitate O–H···O hydrogen bonds, as observed in the crystal structure of a related compound (). However, the target compound’s methoxy groups may participate in weak C–H···π interactions, stabilizing crystal lattices .
- The fluorophenyl analog may exhibit stronger halogen bonding, altering solubility and crystallinity.
Synthetic Accessibility :
- The target compound’s synthesis likely involves electrophilic aromatic substitution or coupling reactions to introduce the chloro-dimethoxyphenyl group, whereas cyclopentyl or pyridinylmethyl analogs may require alkylation or reductive amination .
Research Implications and Gaps
- Crystallographic Analysis : The compound’s puckered ring system (as defined in ) and hydrogen-bonding networks () warrant detailed X-ray diffraction studies using programs like SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
